![molecular formula C10H11F3N2O3 B066728 2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide CAS No. 175204-37-2](/img/structure/B66728.png)
2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide” is a chemical compound with the molecular formula C10H11F3N2O3 and a molecular weight of 264.2 g/mol . This product is intended for research use only.
Synthesis Analysis
While specific synthesis methods for “2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide” were not found, a related compound, 1-trifluoromethoxy-4-(trifluoromethyl)benzene, was reported to afford 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .Molecular Structure Analysis
The molecular structure of “2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide” consists of a propanehydrazide group attached to a phenoxy group, which is further substituted with a trifluoromethoxy group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 264.20 g/mol . It is recommended to be stored in a sealed, dry environment at 2-8°C .Applications De Recherche Scientifique
Trifluoromethoxylation Reagents
Field
Chemistry, specifically Organic Synthesis .
Application
The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . It is used in the synthesis of CF3O-containing compounds .
Method
Several innovative reagents have been developed to facilitate the trifluoromethoxylation reaction . These reagents make CF3O-containing compounds more accessible .
Results
The development of these reagents has significantly improved the accessibility and synthesis of CF3O-containing compounds .
Metallophthalocyanine Derivatives
Field
Application
The redox responses of non-peripherally tetra-substituted metallophthalocyanine derivatives bearing 4-(trifluoromethoxy)phenoxy groups are investigated .
Method
The study involves the investigation of the effects of the number of substituents and their positions .
Results
The results of this study are not explicitly mentioned in the source .
FDA-Approved Trifluoromethyl Group
Field
Application
The trifluoromethyl group is used in the development of new drug molecules . In 2020, the FDA approved a record number of new drug molecules that contain this group .
Method
The trifluoromethyl group is incorporated into the molecular structure of the drug during the synthesis process .
Results
The incorporation of the trifluoromethyl group into drug molecules has led to the approval of a significant number of new drugs by the FDA .
Safety And Hazards
The safety data sheet for a similar compound, “2-[4-(Trifluoromethoxy)phenoxy]propanoic acid”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes .
Propriétés
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3/c1-6(9(16)15-14)17-7-2-4-8(5-3-7)18-10(11,12)13/h2-6H,14H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWJFSQZXQFICN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379591 |
Source


|
| Record name | 2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide | |
CAS RN |
175204-37-2 |
Source


|
| Record name | 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B66647.png)
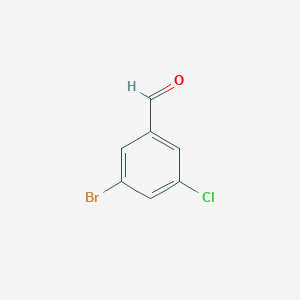
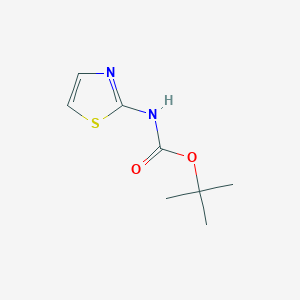


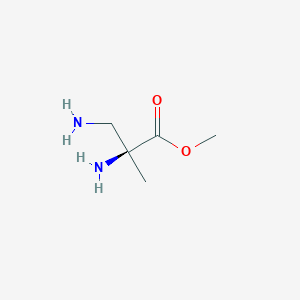

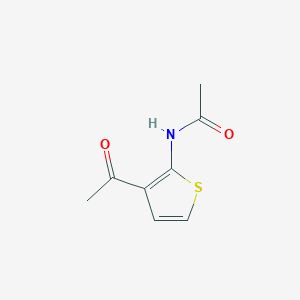




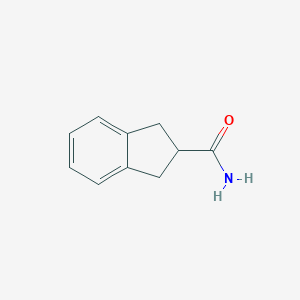
![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)